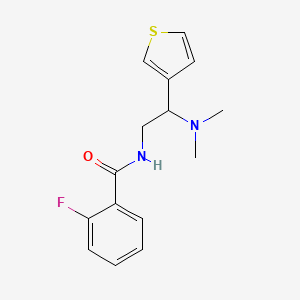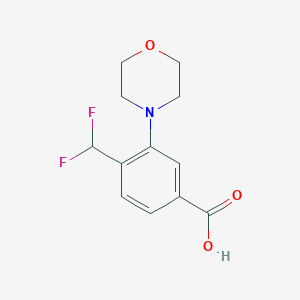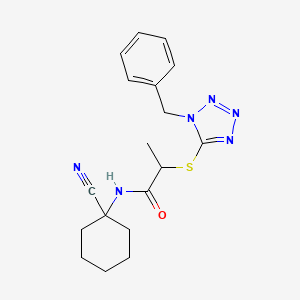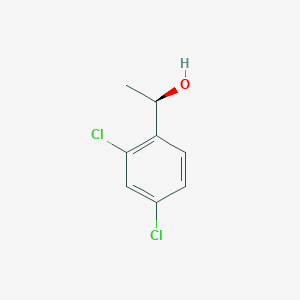
6-Bromo-N-methoxy-n-methylchroman-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of various pyridine derivatives with different nucleophiles and subsequent functional group transformations. For instance, an efficient synthesis route for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist is described, which involves regioselective reactions and nucleophilic substitutions . Another paper outlines the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using a coupling agent, which could be relevant for the synthesis of the N-methoxy-n-methyl group in the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis . These techniques are crucial for confirming the structure of synthesized compounds, including the position of substituents on the pyridine ring, which is relevant for understanding the structure of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution, regioselective methoxylation, and bromination . These reactions are important for introducing functional groups such as bromo, methoxy, and methylamino groups into the pyridine ring, which are also present in the compound of interest.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 6-Bromo-N-methoxy-n-methylchroman-2-carboxamide, they do provide information on similar compounds. For example, the introduction of lipophilic bromine atoms and methylamino groups can enhance binding affinity to certain receptors . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound.
科学的研究の応用
Tetrahydro-beta-carbolines and Similar Compounds
- Tetrahydro-beta-carbolines in Urine and Brain - Matsubara et al. (1986) identified and quantified 1-Methyl-1,2,3,4-tetrahydro-beta-carboline and 6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline in human urine and rat brains. No formation of these compounds was observed from alcohol consumption, suggesting dietary origins for the urinary concentrations of these compounds (Matsubara et al., 1986).
Weinreb Amides Synthesis
- Synthesis of Weinreb and their Derivatives - Khalid et al. (2020) reviewed the development and usage of Weinreb amides or N-methoxy-N-methylamides in organic synthesis. These compounds are intermediates in organic synthesis, especially in the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. The review provided insights into the synthesis and functionalization of Weinreb amides (Khalid et al., 2020).
Organohalogen Contaminants Studies
- Exposure to Phenolic and Methoxylated Organohalogen Contaminants - Fujii et al. (2014) investigated the exposure of humans to phenolic and methoxylated organohalogen contaminants (OHCs) through dietary intake and evaluated their concentrations in breast milk and serum. The study highlighted how dietary exposure to these compounds resulted in differential partitioning between breast milk and serum (Fujii et al., 2014).
Radiolabeled Benzamide in Melanoma Imaging
- Radiolabeled Benzamide for Melanoma Imaging - Maffioli et al. (1994) explored the use of iodine-123-labeled benzamide for scintigraphic detection of melanoma metastases. The study demonstrated the potential of radiolabeled benzamide as a tracer for melanoma, an application that highlights the importance of functionalization in medical diagnostics (Maffioli et al., 1994).
特性
IUPAC Name |
6-bromo-N-methoxy-N-methyl-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-14(16-2)12(15)11-5-3-8-7-9(13)4-6-10(8)17-11/h4,6-7,11H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWFVRUVPDQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2=C(O1)C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-methoxy-n-methylchroman-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)
![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)



![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)